An In-depth Technical Guide to 2-Bromo-5-phenylpyridine (CAS 107351-82-6)
An In-depth Technical Guide to 2-Bromo-5-phenylpyridine (CAS 107351-82-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenylpyridine, a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and safety considerations, presenting quantitative data in structured tables and outlining key experimental methodologies.
Core Properties
2-Bromo-5-phenylpyridine is an organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.[1] This substitution pattern makes it a valuable intermediate for creating more complex molecules, particularly through cross-coupling reactions.[1] It is typically a solid at room temperature.
Physicochemical Data
The key physicochemical properties of 2-Bromo-5-phenylpyridine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 107351-82-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈BrN | [1][2][3][4] |
| Molecular Weight | 234.1 g/mol | [2][4] |
| IUPAC Name | 2-bromo-5-phenylpyridine | [4] |
| Physical Form | Solid, Powder or crystals | |
| Boiling Point | 335.3°C at 760 mmHg | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| XLogP3 | 3.5 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectroscopic Data
Detailed spectroscopic data, including NMR, HPLC, and LC-MS, are generally available from suppliers upon request.[2][5]
| Data Type | Availability |
| ¹H NMR, ¹³C NMR | Available from suppliers |
| Mass Spectrometry (MS) | Available from suppliers |
| High-Performance Liquid Chromatography (HPLC) | Available from suppliers |
| Infrared (IR) Spectroscopy | Available from suppliers |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-5-phenylpyridine is not explicitly detailed in the provided search results. However, a common and logical approach for its synthesis is the Suzuki cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex. A plausible pathway involves the coupling of 2,5-dibromopyridine with phenylboronic acid.
Caption: Plausible Suzuki coupling pathway for the synthesis of 2-Bromo-5-phenylpyridine.
Experimental Protocol: Suzuki Coupling
This protocol is a generalized procedure based on standard Suzuki coupling reactions for similar pyridine derivatives.[6]
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Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), add 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) to a round-bottom flask.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).
-
Reaction Conditions: Heat the mixture to 85-95°C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield 2-Bromo-5-phenylpyridine.
Chemical Reactivity and Applications
The primary utility of 2-Bromo-5-phenylpyridine lies in its role as a versatile intermediate in organic synthesis.[1] The bromine atom at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This reactivity is crucial in the construction of complex molecules for medicinal chemistry and materials science.[1][7]
Substituted pyridines are prevalent structures in a wide array of kinase inhibitors, where they often form key hydrogen bond interactions within the ATP-binding pocket of the target enzymes.[7]
Caption: Key cross-coupling reactions involving 2-Bromo-5-phenylpyridine.
Role in Medicinal Chemistry
Pyridine derivatives are foundational in drug discovery.[8] 2-Bromo-5-phenylpyridine serves as a key starting material for synthesizing compounds with potential therapeutic activities. For instance, brominated pyridines are used to construct kinase inhibitors for cancer treatment, where the pyridine moiety interacts with the enzyme's active site.[7] While specific pharmacological studies on 2-Bromo-5-phenylpyridine itself are not prominent, its derivatives are of significant interest. For example, derivatives of similar bromo-pyridines are used in the synthesis of inhibitors for targets like the Bloom helicase, which is implicated in DNA repair and cancer predisposition.[9]
Caption: Relationship between the structure of the molecule and its applications.
Safety and Handling
2-Bromo-5-phenylpyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
The compound is associated with the following hazard statements:
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Recommended Handling and Storage
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Handling: Use in a well-ventilated area.[10][11] Avoid breathing dust and contact with skin and eyes.[10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Do not eat, drink, or smoke when using this product.[10][11]
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Storage: Store in a dry, cool, and well-ventilated place under an inert atmosphere.[2] Keep the container tightly closed and store away from strong oxidizing agents.[10]
Conclusion
2-Bromo-5-phenylpyridine (CAS 107351-82-6) is a valuable and versatile building block in modern organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential intermediate for the synthesis of a wide range of complex organic molecules. Its application is especially prominent in medicinal chemistry, where the phenylpyridine scaffold is a key component in the design of targeted therapeutics. Proper safety and handling procedures are mandatory when working with this compound. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of 2-Bromo-5-phenylpyridine in their work.
References
- 1. CAS 107351-82-6: 2-BROMO-5-PHENYLPYRIDINE | CymitQuimica [cymitquimica.com]
- 2. 107351-82-6|2-Bromo-5-phenylpyridine|BLD Pharm [bldpharm.com]
- 3. 107351-82-6(2-Bromo-5-phenylpyridine) | Kuujia.com [kuujia.com]
- 4. 2-BROMO-5-PHENYLPYRIDINE | CAS 107351-82-6 [matrix-fine-chemicals.com]
- 5. 107351-82-6 | 2-Bromo-5-phenylpyridine | Aryls | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]

